molecular formula C10H13NO4 B1397748 2-Amino-4-(2-methoxyethoxy)-benzoic acid CAS No. 860530-65-0

2-Amino-4-(2-methoxyethoxy)-benzoic acid

Cat. No. B1397748
M. Wt: 211.21 g/mol
InChI Key: UMUQIQADRWIKIM-UHFFFAOYSA-N
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Description

“2-Amino-4-(2-methoxyethoxy)-benzoic acid” is a chemical compound. The chemical formula of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information .


Synthesis Analysis

The synthesis of “2-Amino-4-(2-methoxyethoxy)-benzoic acid” involves several steps. One method involves the chlorination of 6,7-bis (2-methoxyethoxy)quinazolin-4 (3 H )-one with oxalyl chloride or thionyl chloride . Another method involves the reaction of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formic acid amide in DMF .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(2-methoxyethoxy)-benzoic acid” contains several bonds. It has 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 primary amine (aliphatic), and 3 ethers (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-4-(2-methoxyethoxy)-benzoic acid” are complex. The compound plays a crucial role in the development of peptides and peptidomimetics as therapeutic agents and in the inhibition of enzyme activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-(2-methoxyethoxy)-benzoic acid” are influenced by various factors. The presence of various substituents in its structure changes the polymer characteristics significantly due to steric and electronic effects of the functional groups .

Scientific Research Applications

Allelochemicals from Gramineae: Benzoxazinones and Related Compounds

Research into compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as DIBOA and DIMBOA isolated from the Poaceae family, highlights the broader scientific interest in related chemical structures, including 2-Amino-4-(2-methoxyethoxy)-benzoic acid. These compounds exhibit a range of biological properties, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. The research emphasizes the synthetic methods for obtaining these compounds and their potential agronomic utility, alongside investigating their degradation and phytotoxicity, which may provide insight into the application of 2-Amino-4-(2-methoxyethoxy)-benzoic acid in similar contexts (Macias et al., 2006).

Polyaniline Doping

The study of polyaniline doped with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, showcases the relevance of such chemical structures in enhancing the electrical conductivity of polymers. This research provides foundational knowledge on the doping mechanisms and the resultant properties of the doped polymers, potentially guiding further studies on similar compounds like 2-Amino-4-(2-methoxyethoxy)-benzoic acid for advanced material applications (Amarnath & Palaniappan, 2005).

Novel Fluorescence Probes

Innovations in fluorescence probes for detecting reactive oxygen species (ROS) highlight the chemical versatility and application potential of related compounds. Studies on 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its analogs demonstrate how structural modifications can lead to selective detection capabilities, suggesting that compounds like 2-Amino-4-(2-methoxyethoxy)-benzoic acid could be tailored for specific biomedical or analytical purposes (Setsukinai et al., 2003).

Synthesis of 2-amino-4-methoxy Benzoic Acid

Direct synthesis research, such as the novel method for producing 2-amino-4-methoxy benzoic acid, offers insights into chemical processes that could be adapted for related compounds, including 2-Amino-4-(2-methoxyethoxy)-benzoic acid. This research outlines a synthesis approach involving nitrification, diazotization, methylation, and oxidation, providing a template for developing efficient, cost-effective synthesis methods for similar chemical structures (Jiang, 2010).

Lanthanide Coordination Compounds

The study of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including modifications with methoxy groups, sheds light on the impact of electron-donating and withdrawing groups on luminescent properties. Such research can guide the design of luminescent materials and sensors utilizing structurally related compounds, providing a pathway for the exploration of 2-Amino-4-(2-methoxyethoxy)-benzoic acid in similar applications (Sivakumar et al., 2010).

Future Directions

The future directions of “2-Amino-4-(2-methoxyethoxy)-benzoic acid” could involve its use in the development of new therapeutic agents, given its role in the inhibition of enzyme activities and the development of peptides and peptidomimetics .

properties

IUPAC Name

2-amino-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUQIQADRWIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-methoxyethoxy)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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